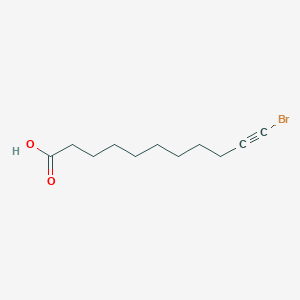

11-bromoundec-10-ynoic Acid

Descripción general

Descripción

11-bromoundec-10-ynoic acid, also known as 11-BrUndec-10-Ynoic Acid (11-BrU), is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of undecylenic acid and is commonly used as a tool for studying protein-protein interactions.

Mecanismo De Acción

The mechanism of action of 11-BrU involves the covalent modification of cysteine residues in proteins. The resulting adducts can then be used to crosslink interacting proteins, which can be visualized using techniques such as SDS-PAGE and Western blotting. This technique has been shown to be highly specific and can be used to identify even weak protein-protein interactions.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 11-BrU are largely dependent on the proteins being studied. However, it has been shown to be a highly specific and effective tool for studying protein-protein interactions. Additionally, it has been shown to be non-toxic to cells at concentrations typically used in experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 11-BrU is its specificity for cysteine residues in proteins. This makes it a highly effective tool for studying protein-protein interactions. Additionally, it is non-toxic to cells at concentrations typically used in experiments. However, one of the limitations of 11-BrU is that it can only be used to study proteins that contain cysteine residues. Additionally, it can be difficult to interpret results from experiments using 11-BrU, as the covalent modification of cysteine residues can affect protein function.

Direcciones Futuras

There are several future directions for research involving 11-BrU. One potential area of study is the development of new techniques for visualizing protein-protein interactions using 11-BrU. Additionally, researchers may explore the use of 11-BrU in studying interactions between proteins and other biomolecules, such as nucleic acids. Finally, there is potential for the development of new derivatives of 11-BrU that can be used to study specific protein-protein interactions.

Aplicaciones Científicas De Investigación

11-BrU has been widely used as a tool for studying protein-protein interactions. It works by covalently modifying cysteine residues in proteins, which can then be used to crosslink interacting proteins. This technique, known as the covalent trapping method, has been used to study a wide range of protein-protein interactions, including those involved in cell signaling, DNA repair, and viral infection.

Propiedades

Número CAS |

13030-63-2 |

|---|---|

Nombre del producto |

11-bromoundec-10-ynoic Acid |

Fórmula molecular |

C11H17BrO2 |

Peso molecular |

261.15 g/mol |

Nombre IUPAC |

11-bromoundec-10-ynoic acid |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |

Clave InChI |

QLHALQHHPFSYOE-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC#CBr |

SMILES canónico |

C(CCCCC(=O)O)CCCC#CBr |

Sinónimos |

11-BroMo-10-undecynoic acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)